Ethane-1,2-diylbis(dimethylsilanol)

Description

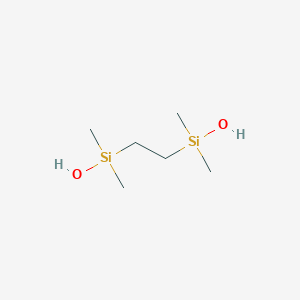

Ethane-1,2-diylbis(dimethylsilanol) is an organosilicon compound with the structural formula HO(CH₃)₂Si–CH₂–CH₂–Si(CH₃)₂OH. It features two dimethylsilanol groups (–Si(CH₃)₂OH) linked by an ethane-1,2-diyl bridge. This compound is characterized by its hydroxyl (–OH) substituents on silicon, which confer polarity and reactivity, enabling participation in condensation reactions to form siloxane networks (Si–O–Si). Such properties make it valuable in silicone polymer synthesis, crosslinking applications, and materials science.

Properties

Molecular Formula |

C6H18O2Si2 |

|---|---|

Molecular Weight |

178.38 g/mol |

IUPAC Name |

hydroxy-[2-[hydroxy(dimethyl)silyl]ethyl]-dimethylsilane |

InChI |

InChI=1S/C6H18O2Si2/c1-9(2,7)5-6-10(3,4)8/h7-8H,5-6H2,1-4H3 |

InChI Key |

UVHIGFFQUKEROC-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(CC[Si](C)(C)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethane-1,2-diylbis(dimethylsilanol) can be synthesized through the hydrolysis of ethane-1,2-diylbis(dimethylchlorosilane). The reaction typically involves the following steps:

Starting Material: Ethane-1,2-diylbis(dimethylchlorosilane).

Hydrolysis: The chlorosilane compound is treated with water, leading to the formation of the silanol compound and hydrochloric acid as a byproduct.

Purification: The resulting mixture is purified to isolate ethane-1,2-diylbis(dimethylsilanol).

Industrial Production Methods: Industrial production of ethane-1,2-diylbis(dimethylsilanol) follows similar synthetic routes but on a larger scale. The process involves:

Bulk Hydrolysis: Large quantities of ethane-1,2-diylbis(dimethylchlorosilane) are hydrolyzed in controlled conditions.

Separation and Purification: The product is separated from the byproducts and purified using techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethane-1,2-diylbis(dimethylsilanol) undergoes various chemical reactions, including:

Condensation Reactions: The hydroxyl groups can react with other silanol groups to form siloxane bonds, leading to the formation of polysiloxanes.

Substitution Reactions: The methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Condensation Reactions: Catalysts such as acids or bases are often used to facilitate the formation of siloxane bonds.

Substitution Reactions: Reagents such as halogens or organometallic compounds can be used to introduce new functional groups.

Major Products:

Polysiloxanes: Formed through condensation reactions, these compounds have applications in the production of silicones.

Functionalized Silanols: Resulting from substitution reactions, these compounds can be used as intermediates in various chemical syntheses.

Scientific Research Applications

Chemistry: Ethane-1,2-diylbis(dimethylsilanol) is used as a precursor in the synthesis of siloxane polymers and other organosilicon compounds. Its reactivity makes it valuable in developing new materials with unique properties.

Biology and Medicine: In biological research, ethane-1,2-diylbis(dimethylsilanol) is studied for its potential use in drug delivery systems and as a component in biomaterials due to its biocompatibility and stability.

Industry: The compound is used in the production of silicones, which have applications in sealants, adhesives, and coatings. Its ability to form stable siloxane bonds makes it valuable in creating durable and flexible materials.

Mechanism of Action

Mechanism: The primary mechanism of action for ethane-1,2-diylbis(dimethylsilanol) involves the formation of siloxane bonds through condensation reactions. The hydroxyl groups react with other silanol groups or silane compounds, leading to the formation of stable Si-O-Si linkages.

Molecular Targets and Pathways: In industrial applications, the compound targets other silanol or silane groups to form polysiloxanes. In biological systems, it interacts with cellular components to form biocompatible materials.

Comparison with Similar Compounds

Ethane-1,2-diylbis(methylsilane)

- Structure : (CH₃)₂Si–CH₂–CH₂–Si(CH₃)₂

- Molecular Formula : C₄H₁₄Si₂

- Key Properties: A colorless liquid with low volatility and flammability. Chemically stable under standard conditions. Boiling point and density higher than non-silicon analogs due to silicon’s larger atomic radius .

- Applications :

- Comparison: Unlike the silanol, this compound lacks hydroxyl groups, making it less reactive toward condensation. Its stability suits applications requiring inertness.

Ethane-1,2-diylbis[dichloromethylsilane]

- Structure : Cl₂(CH₃)Si–CH₂–CH₂–Si(CH₃)Cl₂

- Molecular Formula : C₄H₈Cl₄Si₂

- Key Properties :

- Highly reactive due to chlorine substituents.

- Hydrolyzes readily to form siloxanes or silicones.

- Applications :

- Comparison: The chlorine atoms enhance reactivity compared to the silanol’s hydroxyl groups. This compound is more volatile and requires careful handling.

Ethane-1,2-diylbis(dimethylphosphane)

- Structure : (CH₃)₂P–CH₂–CH₂–P(CH₃)₂

- Molecular Formula : C₆H₁₆P₂

- Key Properties :

- A bidentate ligand in coordination chemistry.

- Forms stable complexes with transition metals (e.g., Ni, Pd).

- Applications :

- Comparison: Phosphorus-based analogs differ in electronic properties and applications. The silanol’s oxygen-based reactivity contrasts with phosphorus’s lone-pair donor capacity.

Schiff Base Ligands with Ethane-1,2-diyl Bridges

- Example : [Cu₂(salen)₂] complex (salen = N,N′-bis(salicylidene)ethylenediamine) .

- Structure : Nitrogen-based ligands with ethane-diyl backbones.

- Key Properties :

- Comparison: Silanols lack the π-conjugation and metal-binding sites of Schiff bases. Their applications diverge into material science versus bioactivity.

Comparative Data Table

Key Research Findings

Reactivity Trends: Hydroxyl groups in silanols enable self-condensation to form siloxanes, critical for silicone elastomers. Chlorosilanes react faster but require hydrolysis . Methylsilanes are stable under ambient conditions, favoring use as non-reactive precursors .

Biological Activity: Schiff base derivatives show antimicrobial and anticancer properties, whereas silanols are primarily industrial materials .

Material Design: Ethane-diyl bridges enhance structural rigidity. Silanols contribute to crosslinked networks, while phosphines facilitate catalytic activity .

Biological Activity

Ethane-1,2-diylbis(dimethylsilanol) is a silanol compound that has garnered attention for its potential biological activities, particularly in antimicrobial applications. This article provides a comprehensive overview of the biological activity of this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

Ethane-1,2-diylbis(dimethylsilanol) is characterized by its silanol functional groups attached to an ethane backbone. The chemical structure can be represented as follows:

This structure contributes to its unique properties, including solubility in various solvents and potential interactions with biological molecules.

Antimicrobial Activity

Research indicates that Ethane-1,2-diylbis(dimethylsilanol) exhibits significant antimicrobial properties. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi.

Case Studies and Findings

- Synergistic Effects with Other Antimicrobials : A study highlighted the synergistic effect of Ethane-1,2-diylbis(dimethylsilanol) when combined with traditional antimicrobial agents. This combination resulted in enhanced efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli .

- Application in Food Preservation : The compound has been explored for its application in food preservation. It was found to effectively suppress microbial growth in food matrices, thereby extending shelf life and ensuring food safety .

- Cosmetic Formulations : In cosmetic applications, Ethane-1,2-diylbis(dimethylsilanol) has been incorporated into formulations aimed at preventing microbial contamination. Its effectiveness in maintaining the integrity of cosmetic products has been documented .

The antimicrobial activity of Ethane-1,2-diylbis(dimethylsilanol) is believed to stem from its ability to disrupt microbial cell membranes and inhibit metabolic processes. This disruption leads to cell lysis and death of the microorganisms.

Table 1: Antimicrobial Efficacy Against Various Microorganisms

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.